The papers emphasize the importance of single-crystal X-ray diffraction for determining the precise three-dimensional structures of related compounds. This technique provides information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their properties and reactivity. [, , , , , , , , ]
The first paper discusses 4-Aminoquinolone piperidine amides (AQs), which have been identified as potent inhibitors of the enzyme decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the Mycobacterium tuberculosis cell wall. These inhibitors exhibit noncovalent, reversible inhibition with slow on rates and long residence times, which is indicative of their strong binding affinity and potential for sustained therapeutic effects1.
In the second paper, the focus is on (4-piperidinyl)-piperazine derivatives as non-selective inhibitors of acetyl-CoA carboxylase 1 and 2 (ACC1/2), enzymes that play a critical role in fatty acid synthesis. The optimization of these compounds led to the discovery of potent inhibitors that not only show activity in enzyme and cell-based assays but also effectively reduce hepatic de novo fatty acid synthesis in rats after oral administration2.
The AQs described in the first paper have shown potent antimycobacterial activity, with the potential to address the challenge of tuberculosis treatment. The optimized compounds from the scaffold demonstrated potent inhibition of DprE1 and cellular activity against Mycobacterium tuberculosis, suggesting their potential as a new class of antitubercular agents1.
The second paper presents the application of (4-piperidinyl)-piperazine derivatives in the treatment of metabolic disorders. By inhibiting ACC1/2, these compounds can potentially be used to control the synthesis of fatty acids, which is a key factor in the development of diseases such as obesity, diabetes, and nonalcoholic fatty liver disease. The compound 12c, in particular, has shown promising results in reducing hepatic fatty acid synthesis in rats, indicating its potential as an orally active therapeutic agent2.
The third paper contributes to the field by providing a method for the synthesis of a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile. This synthesis involves a three-component reaction and offers a 40% yield, which is significant for the production of such compounds. The structure of the synthesized compound was confirmed using various analytical techniques, including 1H NMR, MS, and X-ray single crystal diffraction3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: